1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine
CAS No.: 959795-69-8
Cat. No.: VC8166488
Molecular Formula: C16H24N4O2
Molecular Weight: 304.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 959795-69-8 |
---|---|
Molecular Formula | C16H24N4O2 |
Molecular Weight | 304.39 g/mol |
IUPAC Name | 1-methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine |
Standard InChI | InChI=1S/C16H24N4O2/c1-17-10-12-19(13-11-17)15-6-8-18(9-7-15)14-2-4-16(5-3-14)20(21)22/h2-5,15H,6-13H2,1H3 |
Standard InChI Key | KRYROZZRYCYKMZ-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES | CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine (C₁₆H₂₃N₅O₂) consists of two interconnected nitrogen-containing heterocycles:
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Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4, where the 1-position is methyl-substituted.
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Piperidine bridge: A six-membered saturated ring with one nitrogen atom, linking the piperazine to the 4-nitrophenyl group.
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4-Nitrophenyl substituent: An aromatic ring with a nitro group at the para position, contributing to electronic polarization.
The IUPAC name derives from this arrangement, emphasizing the methyl-piperazine, piperidine bridge, and nitrophenyl group .
Spectral Characterization
Key spectral data for structurally related compounds provide a foundation for predicting this molecule’s properties:
The nitro group’s electron-withdrawing nature deshields aromatic protons, resulting in distinct downfield shifts in NMR .
Synthetic Methodologies
Key Reaction Pathways
The synthesis of 1-methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine likely involves multi-step nucleophilic substitution and reduction reactions, drawing from established protocols for analogous piperazine-piperidine systems :
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Piperidine Intermediate Formation:
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Piperazine Coupling:
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Nitro Group Reduction (Optional):
Optimization and Yield
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Solvent Selection: DMF enhances reaction efficiency due to its high polarity and ability to stabilize transition states .
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Catalysis: Palladium on carbon (10% Pd/C) achieves near-quantitative reduction of nitro groups .
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Yield: Analogous syntheses report yields up to 98% for piperazine-nitrophenyl couplings .
Physicochemical Properties
Thermodynamic Stability
Density functional theory (DFT) calculations predict the following for the title compound:
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Conformational Energy: The chair conformation of piperazine and piperidine rings minimizes steric strain, with an energy barrier of ~25 kJ/mol for ring flipping.
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Dipole Moment: ~4.2 Debye, driven by the nitro group’s electron-withdrawing effects .
Solubility and Partitioning
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